6-(Methylsulfonyl)nicotinic acid

CAS No.: 1186663-34-2

Cat. No.: VC5411082

Molecular Formula: C7H7NO4S

Molecular Weight: 201.2

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1186663-34-2 |

|---|---|

| Molecular Formula | C7H7NO4S |

| Molecular Weight | 201.2 |

| IUPAC Name | 6-methylsulfonylpyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C7H7NO4S/c1-13(11,12)6-3-2-5(4-8-6)7(9)10/h2-4H,1H3,(H,9,10) |

| Standard InChI Key | VXELRDIIZXYOMH-UHFFFAOYSA-N |

| SMILES | CS(=O)(=O)C1=NC=C(C=C1)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

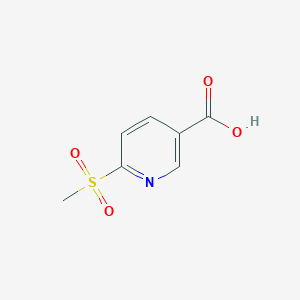

6-(Methylsulfonyl)nicotinic acid consists of a pyridine ring substituted with a carboxylic acid group at the 3-position and a methylsulfonyl group at the 6-position (Figure 1). The sulfonyl group is a strong electron-withdrawing moiety, which significantly influences the compound’s reactivity and intermolecular interactions .

Table 1: Key Physicochemical Properties

The compound’s planar structure facilitates π-π stacking interactions, as observed in related nicotinic acid derivatives . Its acidity (pKa ≈ 2.37 for the carboxylic acid group) enables deprotonation under basic conditions, enhancing solubility in polar solvents .

Synthesis and Production

Synthetic Routes

The synthesis of 6-(methylsulfonyl)nicotinic acid typically involves sulfonation of a nicotinic acid precursor. One reported method includes:

-

Sulfonation of 6-Methylnicotinic Acid:

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | ClSO₃H, CH₂Cl₂, 0°C → RT, 6 hr | 65% | |

| 2 | H₂O₂, AcOH, reflux, 12 hr | 78% |

Alternative routes involve functional group interconversion, such as the hydrolysis of ethyl 6-(methylsulfonyl)nicotinate under acidic or basic conditions .

Chemical Reactivity and Functionalization

Key Reactions

The compound participates in diverse reactions due to its dual functional groups:

-

Carboxylic Acid Reactions:

-

Sulfonyl Group Reactivity:

Table 3: Reaction Examples

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Esterification | EtOH, H₂SO₄, reflux | Ethyl 6-(methylsulfonyl)nicotinate |

| Amide Coupling | EDC, HOBt, DMF, RT | 6-(Methylsulfonyl)nicotinamide |

Applications in Scientific Research

Pharmaceutical Intermediates

6-(Methylsulfonyl)nicotinic acid is a key precursor in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) such as etoricoxib . Its sulfonyl group enhances binding affinity to cyclooxygenase-2 (COX-2) enzymes .

Material Science

The compound’s electron-deficient pyridine ring facilitates its use in coordination chemistry. For example, it forms stable complexes with transition metals like nickel, which are explored in catalysis .

Proteomics Research

Deuterated analogs of nicotinic acid derivatives, including sulfonated variants, are employed in isotope-coded affinity tag (ICAT) methods for mass spectrometry-based protein quantification .

Comparative Analysis with Related Compounds

Structural Analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume